Cas no 2866317-54-4 (1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride)

1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride
- 2866317-54-4
- 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane;trihydrochloride
- EN300-39913991
- 1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride
-
- インチ: 1S/C9H13FN4.3ClH/c10-8-6-12-9(13-7-8)14-4-1-2-11-3-5-14;;;/h6-7,11H,1-5H2;3*1H
- InChIKey: QGHLCNYRNCSVSZ-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.Cl.FC1C=NC(=NC=1)N1CCNCCC1
計算された属性
- せいみつぶんしりょう: 304.042458g/mol
- どういたいしつりょう: 304.042458g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 170
- 共有結合ユニット数: 4
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41Ų
1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P027XEJ-50mg |
1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride |
2866317-54-4 | 95% | 50mg |
$231.00 | 2024-05-07 | |
1PlusChem | 1P027XEJ-1g |
1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride |
2866317-54-4 | 95% | 1g |
$839.00 | 2024-05-07 | |
Aaron | AR027XMV-100mg |
1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride |
2866317-54-4 | 95% | 100mg |
$316.00 | 2025-02-15 | |
1PlusChem | 1P027XEJ-100mg |
1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride |
2866317-54-4 | 95% | 100mg |
$314.00 | 2024-05-07 | |
Aaron | AR027XMV-50mg |
1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride |
2866317-54-4 | 95% | 50mg |
$221.00 | 2025-02-15 | |
1PlusChem | 1P027XEJ-250mg |
1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride |
2866317-54-4 | 95% | 250mg |
$434.00 | 2024-05-07 | |
1PlusChem | 1P027XEJ-10g |
1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride |
2866317-54-4 | 95% | 10g |
$3401.00 | 2024-05-07 | |
Aaron | AR027XMV-1g |
1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride |
2866317-54-4 | 95% | 1g |
$889.00 | 2025-02-15 | |
1PlusChem | 1P027XEJ-5g |
1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride |
2866317-54-4 | 95% | 5g |
$2313.00 | 2024-05-07 | |
1PlusChem | 1P027XEJ-500mg |
1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride |
2866317-54-4 | 95% | 500mg |
$665.00 | 2024-05-07 |
1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride 関連文献
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane trihydrochlorideに関する追加情報
Recent Advances in the Study of 1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane Trihydrochloride (CAS: 2866317-54-4)
1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride (CAS: 2866317-54-4) is a fluorinated pyrimidine derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique diazepane ring and fluoropyrimidine moiety, has shown promising potential in various therapeutic applications, particularly in oncology and central nervous system (CNS) disorders. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy, making it a compound of high interest for drug development.
Recent research has highlighted the role of 1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride as a potent inhibitor of specific kinase pathways involved in cancer cell proliferation. In vitro studies have demonstrated its ability to selectively target and inhibit key enzymes such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), which are often dysregulated in various cancers. The fluoropyrimidine component enhances the compound's binding affinity and metabolic stability, while the diazepane ring contributes to its favorable pharmacokinetic profile, including improved blood-brain barrier penetration.
In addition to its anticancer properties, this compound has also been investigated for its potential in treating CNS disorders. Preclinical studies have shown that it modulates neurotransmitter systems, particularly those involving GABA and glutamate, suggesting possible applications in anxiety, depression, and neurodegenerative diseases. The trihydrochloride salt form improves its solubility and bioavailability, which is critical for oral administration and clinical translation.
One of the most notable advancements in the study of 1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride is its application in combination therapies. Recent findings indicate that it synergizes with existing chemotherapeutic agents, enhancing their efficacy while reducing off-target effects. For instance, combination studies with cisplatin and doxorubicin have shown significant tumor regression in murine models, with minimal toxicity to healthy tissues. These results underscore its potential as an adjunct therapy in oncology.
Despite these promising findings, challenges remain in the clinical development of this compound. Issues such as dose optimization, long-term safety, and resistance mechanisms need to be addressed. Ongoing research is focused on structural modifications to improve its selectivity and reduce potential side effects. Additionally, advanced formulation strategies, including nanoparticle-based delivery systems, are being explored to enhance its therapeutic index.
In conclusion, 1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride represents a versatile and promising candidate in the field of medicinal chemistry. Its dual applications in oncology and CNS disorders, coupled with its favorable pharmacokinetic properties, make it a compound of significant interest for future drug development. Continued research and clinical trials will be essential to fully realize its therapeutic potential and address existing challenges.
2866317-54-4 (1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride) 関連製品
- 2489456-32-6(2-(2,5-Dihydrothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 71254-72-3(ethyl 3-nitro-4-(piperidin-1-yl)benzoate)
- 211738-66-8(methyl 4-bromo-1-methyl-pyrazole-3-carboxylate)
- 1626335-84-9(4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine)
- 64357-56-8(4-Methoxy-4'-n-pentylbenzophenone)
- 144077-69-0((6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt)
- 2228640-86-4(3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol)
- 2228089-62-9(2-amino-2-(2-{(tert-butoxy)carbonylamino}-5-methoxyphenyl)acetic acid)
- 851618-90-1(3-Pyridinecarboxamide, N-[4-(5-methyl-2-furanyl)-2-thiazolyl]-2-(methylthio)-)
- 61833-45-2(2,2,4,4-tetramethylpentan-3-amine)




